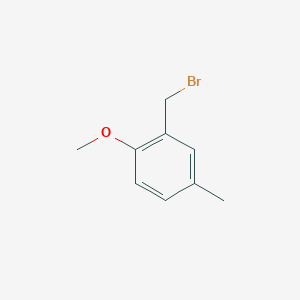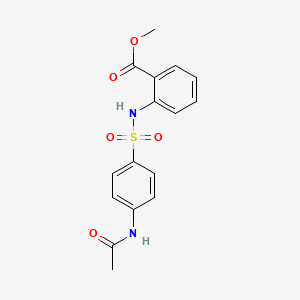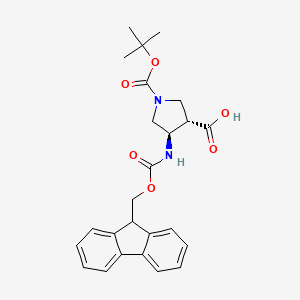![molecular formula C12H9ClF3N3O B2371533 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone CAS No. 250714-14-8](/img/structure/B2371533.png)
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone is a chemical compound characterized by a complex molecular structure involving a pyridine ring substituted with chlorine and trifluoromethyl groups, and an imidazole ring fused to it. This unique structure contributes to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step reactions involving careful control of temperature, pH, and the use of catalysts
Industrial Production Methods: On an industrial scale, the production might involve automated synthesis using flow chemistry to ensure consistency and purity. The process would generally utilize high-efficiency reactors and might employ cryogenic conditions for certain reaction steps to maintain stability and prevent degradation.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions Used: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions are commonly used.
Major Products Formed: Depending on the reaction conditions, the products can include derivatives where the chlorine or trifluoromethyl groups are replaced or modified, leading to the creation of novel compounds with potentially useful properties.
Scientific Research Applications
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone is widely used in various fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and testing reaction mechanisms.
Biology: Researchers use it to study interactions with biomolecules, contributing to the understanding of enzyme functions and receptor binding.
Medicine: It plays a role in the development of pharmaceuticals, particularly in creating new drugs with enhanced efficacy and fewer side effects.
Industry: Its unique properties make it valuable in materials science for creating advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level. It targets specific enzymes or receptors, modulating their activity by binding to active sites or altering their conformation. This can initiate a cascade of biochemical reactions, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison: Compared to other compounds with similar structures, 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone is unique in its trifluoromethyl and chlorine substitution pattern on the pyridine ring, which imparts distinct electronic properties and reactivity.
Similar Compounds: Other similar compounds might include those with different substituents on the pyridine ring or variations in the imidazole structure, such as:
1-{1-[3-methyl-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone
1-{1-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone
1-{1-[3-chloro-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone
Each of these compounds, while structurally related, exhibits its own unique set of properties and reactivities, making them useful for different scientific and industrial applications.
There you have it—a comprehensive dive into the depths of this compound! Hope this scratches that curiosity itch.
Properties
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c1-6(20)10-5-19(7(2)18-10)11-9(13)3-8(4-17-11)12(14,15)16/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHQLIRVRPBMCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
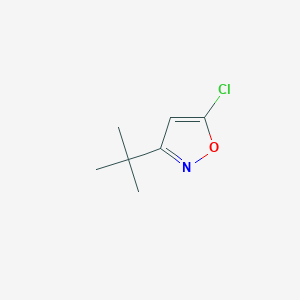
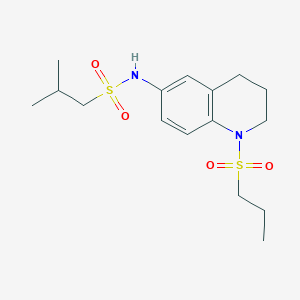
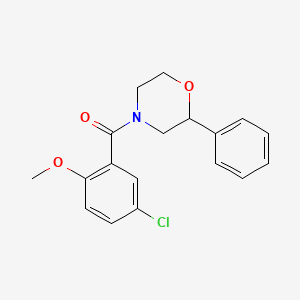
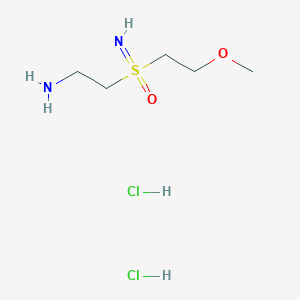
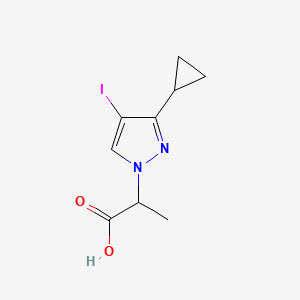
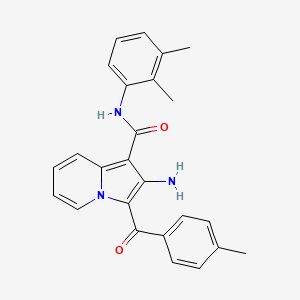
![methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate](/img/structure/B2371460.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2371463.png)
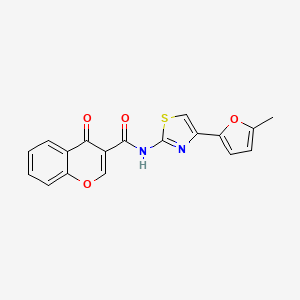
![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)
